molecular formula C6HBrCl3I B12843106 2-Bromo-3,4-6-trichloroiodobenzene

2-Bromo-3,4-6-trichloroiodobenzene

Cat. No.: B12843106
M. Wt: 386.2 g/mol
InChI Key: LRBZRQDUZQLBJK-UHFFFAOYSA-N
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Description

2-Bromo-3,4-6-trichloroiodobenzene is a polysubstituted benzene derivative with the molecular formula C6HBrCl3I. This compound is characterized by the presence of bromine, chlorine, and iodine atoms attached to a benzene ring. It is a significant compound in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3,4-6-trichloroiodobenzene typically involves multiple steps of electrophilic aromatic substitution reactions. The process begins with the bromination of benzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). This is followed by chlorination using chlorine (Cl2) and a catalyst like iron(III) chloride (FeCl3). Finally, iodination is carried out using iodine (I2) and an oxidizing agent such as nitric acid (HNO3) to introduce the iodine atom .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,4-6-trichloroiodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted benzene derivatives, quinones, and biaryl compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Bromo-3,4-6-trichloroiodobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3,4-6-trichloroiodobenzene involves its interaction with various molecular targets through its halogen atoms. The halogen atoms can participate in halogen bonding, which influences the compound’s reactivity and interaction with other molecules. The specific pathways and molecular targets depend on the context of its application, such as in biochemical assays or drug development .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-chloroiodobenzene
  • 2,4,6-Trichloroiodobenzene
  • 2-Bromo-3,4-dichloroiodobenzene

Uniqueness

2-Bromo-3,4-6-trichloroiodobenzene is unique due to the specific arrangement and combination of bromine, chlorine, and iodine atoms on the benzene ring. This unique structure imparts distinct reactivity and properties compared to other similar compounds, making it valuable in various chemical and industrial applications .

Properties

Molecular Formula

C6HBrCl3I

Molecular Weight

386.2 g/mol

IUPAC Name

3-bromo-1,2,5-trichloro-4-iodobenzene

InChI

InChI=1S/C6HBrCl3I/c7-4-5(10)2(8)1-3(9)6(4)11/h1H

InChI Key

LRBZRQDUZQLBJK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)I)Br)Cl)Cl

Origin of Product

United States

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